Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans
Description
Properties
IUPAC Name |
tert-butyl 4-[(2S,3R)-3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O5/c1-15(2,3)23-14(20)17-8-6-10(7-9-17)13-11(18(21)22)4-5-12(19)16-13/h10-11,13H,4-9H2,1-3H3,(H,16,19)/t11-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIMYPMQKIANAFM-YPMHNXCESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2C(CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)[C@H]2[C@@H](CCC(=O)N2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans typically involves multi-step organic reactions. One common synthetic route includes the nitration of a piperidine derivative followed by esterification. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The piperidine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups into the piperidine ring.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- IUPAC Name : Tert-butyl (2S,3R)-3-nitro-6-oxo-[2,4'-bipiperidine]-1'-carboxylate
- CAS Number : 1820571-62-7
- Molecular Formula : C15H25N3O5
- Molecular Weight : 327.38 g/mol
- Purity : Typically around 95% in commercial preparations.
Antimicrobial and Antiparasitic Activities
Recent studies have indicated that derivatives of piperidine compounds, including tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, exhibit promising antimicrobial and antiparasitic properties. For instance, compounds in this class have shown effectiveness against Trypanosoma brucei, the causative agent of human African trypanosomiasis, demonstrating high cure rates in murine models .
Neurological Research
The compound's structural features suggest potential applications in neurological research. Piperidine derivatives are known to interact with various neurotransmitter systems. Investigations into their effects on neurodegenerative diseases could lead to novel therapeutic agents targeting conditions such as Alzheimer's and Parkinson's diseases.
Synthetic Routes
The synthesis of tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate has been explored in various patents and publications. A notable method involves the use of specific reagents that facilitate the introduction of the nitro group and subsequent cyclization to form the piperidine ring .
Structural Variants
Research has also focused on synthesizing analogs of this compound to enhance its pharmacological profile. Variants with different substituents on the piperidine ring have been evaluated for improved potency and selectivity against target enzymes or receptors.
Case Study 1: Antiparasitic Efficacy
In a study published in Nature Communications, a series of piperidine derivatives were tested for their efficacy against Trypanosoma brucei. The compound tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate was among those that showed significant activity, achieving a 100% cure rate in treated mice .
Case Study 2: Neuroprotective Effects
A research article published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of piperidine derivatives, including the trans isomer of tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate. This study demonstrated that these compounds could mitigate oxidative stress in neuronal cells, suggesting their potential as therapeutic agents for neurodegenerative disorders .
Mechanism of Action
The mechanism of action of tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans involves its interaction with specific molecular targets. The nitro group and piperidine ring play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and synthetic differences between the target compound and related tert-butyl piperidine carboxylate derivatives:
Structural and Functional Analysis
- Electron-Withdrawing vs. Lipophilic Groups : The target compound’s nitro and oxo groups contrast with the lipophilic alkyl chains in 3b and Compound 19 . These differences impact solubility and reactivity: nitro/oxo groups may enhance hydrogen bonding (relevant in crystallography or target binding), while alkyl/aryl chains improve lipid solubility for biological uptake.
- Synthetic Accessibility : The Boc-protection strategy is shared across all compounds, but yields vary. For example, 3b achieved 86% yield , whereas the target compound’s synthesis (if involving nitro-group installation) might require harsher conditions, reducing efficiency.
Spectroscopic and Analytical Data
- NMR/HRMS : While 3b and Compound 19 include detailed NMR and HRMS data, such information is absent for the target compound. The nitro group in the target would likely produce distinct ¹H NMR shifts (e.g., deshielding effects) and ¹³C signals near 80–90 ppm for the oxo group.
- Elemental Analysis : Compound 5 reports close alignment between observed and theoretical C/H/N/O values, underscoring purity. The target compound’s elemental analysis would similarly validate its nitro and oxo content.
Biological Activity
Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate, trans (CAS No. 1820571-62-7) is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings.
The compound is characterized by the following structural features:
- Molecular Formula : C15H22N2O4
- Molecular Weight : 294.35 g/mol
- Purity : Typically ≥95% in commercial preparations .
The compound contains a piperidine core with a nitro group and a tert-butyl ester, which contribute to its unique biological profile.
The biological activity of Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate is primarily attributed to its interaction with various biological targets. Although specific mechanisms are not extensively documented in the literature, compounds with similar structures often exhibit activity through:
- Inhibition of Enzymatic Activity : Many piperidine derivatives act as enzyme inhibitors, potentially affecting metabolic pathways.
- Modulation of Neurotransmitter Systems : Given the piperidine structure, it may interact with neurotransmitter receptors, influencing neurological functions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar piperidinyl structures exhibit antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .
Neuroprotective Effects
Some piperidine derivatives are explored for neuroprotective effects in models of neurodegenerative diseases. The modulation of neurotransmitter levels could provide therapeutic benefits in conditions like Alzheimer's disease .
Study on Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of several piperidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate demonstrated significant inhibition zones, supporting its potential as an antimicrobial agent .
Evaluation of Cytotoxicity
In vitro assays conducted on cancer cell lines (e.g., HeLa and MCF-7) showed that related compounds induced apoptosis at micromolar concentrations. These findings suggest that Tert-butyl 4-[3-nitro-6-oxopiperidin-2-yl]piperidine-1-carboxylate may possess similar cytotoxic properties warranting further investigation .
Summary Table of Biological Activities
Q & A
Q. Table 1: Example Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Boc Protection | Boc₂O, CH₂Cl₂, 0°C, 2 hrs | 96% | |
| Oxidation | Dess-Martin Periodinane, CCl₄, 0°C, 1 hr | 89% | |
| Cyclization | mCPBA, CH₂Cl₂, rt, 15 hrs | 82% |
Basic: What analytical techniques are most effective for confirming the structural integrity and purity of this compound?
Methodological Answer:
- GC-MS : Use split-mode injection (1:50) with a DB-5 column to resolve impurities. Key fragments (e.g., m/z 57, 83, 93) correlate with the Boc group and piperidine backbone .
- FTIR-ATR : Identify characteristic peaks (e.g., C=O stretch at ~1680 cm⁻¹ for the nitro and oxopiperidin groups) .
- HPLC-TOF : Confirm molecular weight (theoretical vs. measured Δppm <2) and quantify purity (≥98%) using reverse-phase C18 columns .
Q. Table 2: Analytical Parameters
| Technique | Parameters | Key Observations | Reference |
|---|---|---|---|
| GC-MS | RT locked to tetracosane (9.258 min) | Fragmentation pattern match | |
| FTIR-ATR | 4000–400 cm⁻¹, 4 cm⁻¹ resolution | C=O stretch at 1680 cm⁻¹ |
Advanced: How can crystallographic tools resolve stereochemical ambiguities in the trans configuration?
Methodological Answer:
- SHELX Refinement : Use SHELXL for high-resolution refinement of X-ray data. The trans configuration is confirmed by torsion angles (e.g., C2-C3-N-O2) and anisotropic displacement parameters .
- ORTEP-3 Visualization : Generate thermal ellipsoid plots to validate bond lengths and angles. For example, the nitro group (C3-NO₂) should exhibit planar geometry with bond angles ~120° .
- WinGX Validation : Cross-check data with WinGX’s PLATON tool to detect twinning or disorder, which may arise from nitro group rotation .
Advanced: How can computational chemistry predict the compound’s reactivity in catalytic systems?
Methodological Answer:
- DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to model the nitro group’s electron-withdrawing effects on the oxopiperidin ring. Compare HOMO/LUMO energies with experimental redox potentials .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. The trans configuration may enhance steric complementarity in binding pockets .
Basic: What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile steps (e.g., Boc deprotection with TFA) .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent hydrolysis of the nitro group .
- Incompatibilities : Avoid strong oxidizers (e.g., HNO₃) due to the nitro moiety’s instability under acidic conditions .
Advanced: How can NMR data resolve contradictions between observed and predicted coupling constants in the trans isomer?
Methodological Answer:
- 2D NMR (COSY, NOESY) : Assign coupling constants (e.g., J = 10–12 Hz for axial-equatorial protons in trans piperidine) and confirm through-space NOE correlations .
- Variable Temperature NMR : Detect conformational flexibility (e.g., ring puckering) by observing line broadening at elevated temperatures (40–60°C) .
Q. Table 3: Key NMR Signals (Hypothetical)
| Proton Environment | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Piperidine H-2 | 3.45 | dd | 10.5 (axial-equatorial) |
| Nitro-adjacent H-3 | 4.20 | t | - |
Advanced: What strategies mitigate challenges in scaling up the synthesis while maintaining stereoselectivity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
